(R)-2-(2,3-dichlorophenyl)pyrrolidine
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Overview
Description
®-2-(2,3-dichlorophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a 2,3-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,3-dichlorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichlorobenzaldehyde and ®-pyrrolidine.
Reaction Conditions: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved using a variety of reagents and catalysts under controlled temperature and pressure conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2,3-dichlorophenyl)pyrrolidine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
®-2-(2,3-dichlorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(2,3-dichlorophenyl)pyrrolidine can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
Medicine
In medicinal chemistry, ®-2-(2,3-dichlorophenyl)pyrrolidine could be explored for its potential pharmacological properties, such as acting as a ligand for specific receptors or enzymes.
Industry
Industrially, the compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-(2,3-dichlorophenyl)pyrrolidine would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2,3-dichlorophenyl)pyrrolidine: The enantiomer of the compound, which may have different biological activities.
2-(2,3-dichlorophenyl)pyrrolidine: The racemic mixture containing both enantiomers.
Other substituted pyrrolidines: Compounds with different substituents on the pyrrolidine ring or phenyl group.
Uniqueness
®-2-(2,3-dichlorophenyl)pyrrolidine is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomer or other substituted pyrrolidines.
Properties
Molecular Formula |
C10H11Cl2N |
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Molecular Weight |
216.10 g/mol |
IUPAC Name |
(2R)-2-(2,3-dichlorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11Cl2N/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2/t9-/m1/s1 |
InChI Key |
HZVTWBMAMRYGPD-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
C1CC(NC1)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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